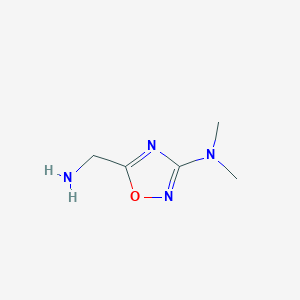

5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

Overview

Description

The compound “5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, two nitrogen atoms, and one carbon atom. The compound also contains an aminomethyl group (-CH2NH2) and a dimethylamine group (-N(CH3)2), both attached to the oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions occur. Aminomethyl groups can participate in a variety of reactions, including those involving transition metal catalysts .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility, density, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Conformational Studies 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine and its derivatives have been synthesized through N-aminomethylation processes involving oxadiazole compounds, formaldehyde, and various amines. Studies have also been conducted to understand the conformational isomers and energy structures of these compounds, providing insights into their stability and potential reactivity (Roman et al., 2007).

Biological Applications

Antimicrobial and Anti-proliferative Properties Derivatives of this compound have displayed significant biological activity. N-Mannich bases derived from 1,3,4-oxadiazole have shown potent antimicrobial properties against various bacteria and the pathogenic fungus Candida albicans. Moreover, some derivatives have demonstrated anti-proliferative effects on different cancer cell lines, indicating their potential in cancer research and treatment (Al-Wahaibi et al., 2021).

Chemical Properties and Synthesis

Photochemical Synthesis and Reactivity The chemical reactivity and synthesis methods involving this compound are diverse. Photochemical methodologies have been developed for synthesizing its fluorinated derivatives, showcasing the versatility of this compound in different chemical environments (Buscemi et al., 2001).

Synthesis and Crystal Structure Insights The synthesis of specific energetic material precursors related to this compound has been achieved, and studies involving NMR, IR, DSC, and X-ray crystallography have provided detailed insights into their crystal structures. Such structural analyses are crucial for understanding the material properties and potential applications in various scientific domains (Zhu et al., 2021).

Mechanism of Action

Target of Action

It is suggested that similar compounds, such as cationic polymers, target bacterial membranes . These molecules possess several advantages, including a low propensity for the emergence of resistance and a rapid bactericidal effect .

Mode of Action

For instance, muscimol, a psychoactive compound derived from certain mushrooms, binds to GABA receptors in the brain, resulting in sedative and hallucinogenic properties .

Biochemical Pathways

For example, muscimol, through its potent interaction with GABA-A receptors, exerts significant effects on the central nervous system .

Result of Action

Related compounds like muscimol have been shown to have significant effects on the central nervous system, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties .

Action Environment

For example, abamectin, a bacterium-derived pesticide, has been shown to be influenced by environmental factors .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as nicotinamide N-methyltransferase (NNMT). This interaction can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, this compound can modulate the activity of peptides, impacting signaling pathways and cellular communication .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the regulation of metabolic pathways, leading to changes in energy utilization and glucose metabolism . This compound can also impact the expression of proinflammatory and anti-inflammatory cytokines, thereby modulating immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It acts as an inhibitor of NNMT, which plays a crucial role in nicotinamide metabolism . By inhibiting NNMT, this compound can alter the methylation status of histones and DNA, leading to changes in gene expression and cellular metabolism. Additionally, it can interact with peptides, influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance metabolic processes and improve glucose metabolism . At higher doses, it can lead to toxic effects, including disruptions in cellular function and adverse immune responses . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nicotinamide metabolism. It interacts with enzymes such as NNMT, influencing the methylation of histones and DNA . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as it may be concentrated in areas where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and cytoplasm . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c1-9(2)5-7-4(3-6)10-8-5/h3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASRKCSVBMWLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NOC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600922-95-9 | |

| Record name | 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

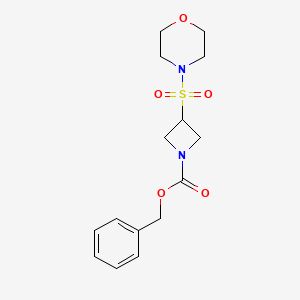

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)

![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)